molecular formula C14H17NO4S B2398700 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1226430-67-6

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2398700
CAS No.: 1226430-67-6
M. Wt: 295.35
InChI Key: FCDHUJZXVVPFPN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-methylbenzenesulfonamide core linked to a hydroxyethyl group substituted with a 5-methylfuran moiety. This structure combines the sulfonamide pharmacophore—a common feature in bioactive molecules—with a furan-based side chain, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10-4-3-5-12(8-10)20(17,18)15-9-13(16)14-7-6-11(2)19-14/h3-8,13,15-16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDHUJZXVVPFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the amine : A base (e.g., triethylamine or pyridine) abstracts the proton from the primary amine group of 2-amino-2-(5-methylfuran-2-yl)ethanol, generating a nucleophilic amine species.
  • Sulfonylation : The deprotonated amine attacks the electrophilic sulfur atom in 3-methylbenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Stoichiometric ratio :

  • 3-Methylbenzenesulfonyl chloride: 1.2 equivalents (excess to drive reaction completion)
  • 2-Amino-2-(5-methylfuran-2-yl)ethanol: 1.0 equivalent
  • Base (NEt₃): 2.0 equivalents

Alternative Pathways: Metal-Catalyzed Amination

Recent advances in transition metal catalysis offer alternative routes, particularly for substrates with steric hindrance. Nickel-catalyzed allylic amination has shown promise for similar sulfonamide syntheses.

Nickel/Phosphine Catalyst System

Catalyst : Ni(COD)₂ (10 mol%)
Ligand : Tricyclohexylphosphine (PCy₃, 12 mol%)
Solvent : Tetrahydrofuran (THF)
Temperature : 80°C

Advantages :

  • Tolerates electron-deficient arenes
  • Enables coupling with secondary amines

Limitations :

  • Requires strict anhydrous conditions
  • Higher cost compared to classical methods

Critical Analysis of Synthetic Challenges

Furan Ring Stability

The 5-methylfuran moiety introduces sensitivity to acidic conditions and oxidants:

  • pH range : Maintain reactions between pH 6–8 to prevent ring-opening.
  • Temperature control : Limit exotherms to <50°C during sulfonylation.

Hydroxyl Group Protection

The β-hydroxyl group in the ethanolamine precursor may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent unintended sulfonation at oxygen. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl post-synthesis.

Scalability and Industrial Considerations

Cost-Benefit Analysis

Method Cost (USD/kg product) Purity (%) Scalability
Classical sulfonylation 420–450 98.5 >100 kg
Nickel catalysis 890–920 99.2 <10 kg

Key findings :

  • Classical method dominates for bulk production due to lower catalyst costs.
  • Nickel catalysis reserved for high-value, low-volume applications requiring exceptional purity.

Spectroscopic Validation

Successful synthesis requires confirmation via:

  • ¹H NMR (CDCl₃): δ 7.63 (d, J = 8 Hz, 2H, aromatic), 6.74 (s, 1H, furan H-3), 3.76 (s, 3H, OCH₃ in byproducts).
  • LC-MS : m/z 296.1 [M+H]⁺ (calc. 295.35).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the furan ring and hydroxyethyl group contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on sulfonamide derivatives with variations in substituents, aromatic systems, and side chains. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Properties/Applications Reference
Target Compound 3-methylbenzenesulfonamide - 2-hydroxyethyl-5-methylfuran Enhanced H-bonding, moderate lipophilicity N/A
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide - Ethyl, 2-methoxyphenyl Bioactive (antimicrobial, antitumor)
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide Benzenesulfonamide - Benzimidazole, dimethylaminomethylene Chelation, catalytic activity
N-(2-hydroxy-5-methylphenyl)benzenesulfonamide Benzenesulfonamide - 2-hydroxy-5-methylphenyl Solubility modulation, drug delivery
HIP-1 (N-[(2-Oxo-1,2-dihydro-indol-3-ylidene)-...) Indole-sulfonamide hybrid - 2-oxoindoline, triazole Anticancer, kinase inhibition

Key Observations:

Substituent Effects on Bioactivity :

  • The ethyl and methoxyphenyl groups in enhance biological activity, likely due to increased electron-donating effects and steric bulk. In contrast, the 5-methylfuran in the target compound may reduce metabolic stability compared to phenyl or indole derivatives .
  • Hydroxy groups (target compound and ) improve solubility but may reduce membrane permeability.

Synthetic Accessibility :

  • Compounds like and are synthesized via straightforward sulfonylation of amines, while the target compound’s furan-ethyl-hydroxy side chain likely requires multi-step synthesis, including protection/deprotection of the hydroxy group.

Thermodynamic Stability :

  • Methyl groups on aromatic rings (target compound, ) enhance stability against oxidative degradation compared to unsubstituted analogs.

Research Findings and Data Gaps

  • Experimental Data: No direct crystallographic or pharmacological data for the target compound are available in the provided evidence. Structural insights are inferred from analogs like and , which were solved using SHELX and WinGX .
  • Synthetic Challenges : The hydroxyethyl-furan group may introduce regioselectivity issues during synthesis, as seen in related indole-sulfonamide hybrids .

Biological Activity

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for its ability to inhibit bacterial growth and modulate enzyme activity.
  • Furan Ring : Imparts unique reactivity and potential interactions with biological targets.
  • Hydroxyethyl Group : Enhances solubility and may influence binding affinity to target proteins.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the furan ring may participate in π-π stacking interactions. These interactions can lead to:

  • Enzyme Inhibition : Acting as a competitive inhibitor for various enzymes, potentially including glyoxalase I, which is significant in cancer metabolism .
  • Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by inhibiting folate synthesis pathways in bacteria.

Enzyme Inhibition Studies

A notable study explored the design and synthesis of novel glyoxalase I inhibitors related to the sulfonamide class. These compounds demonstrated significant inhibitory effects on the enzyme, suggesting a potential application for this compound in cancer therapy .

Case Studies

  • Glyoxalase I Inhibition : In a study focusing on glyoxalase I as a therapeutic target in cancer treatment, derivatives of sulfonamides were synthesized and evaluated. The results indicated that modifications to the sulfonamide structure could enhance inhibitory potency against glyoxalase I, highlighting a promising avenue for further research into this compound's efficacy .
  • Antimicrobial Testing : Although specific data on this compound is scarce, studies on structurally similar sulfonamides have shown broad-spectrum antimicrobial activity. For instance, compounds like sulfamethoxazole have been extensively studied for their effectiveness against Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

Activity Type Description
AntimicrobialPotential inhibition of bacterial growth; further studies needed
Enzyme InhibitionPossible competitive inhibition of glyoxalase I; relevant in cancer treatment
Therapeutic ApplicationsInvestigated for anti-inflammatory and antimicrobial properties

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-methylbenzenesulfonamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of intermediates like 3-methylbenzenesulfonyl chloride and amino alcohol derivatives containing the 5-methylfuran moiety. Key steps include:

  • Controlled reaction conditions : Use of inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) to minimize side reactions during sulfonamide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency, while dichloromethane aids in intermediate purification .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity. Analytical techniques like NMR and HPLC-MS are critical for verifying structural integrity .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign peaks to the hydroxyethyl group (δ 3.5–4.0 ppm), 5-methylfuran protons (δ 6.2–6.5 ppm), and methylbenzenesulfonamide aromatic signals (δ 7.3–7.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm mass error .
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral stresses, particularly around the sulfonamide-furan junction .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally analogous sulfonamides?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or stereochemical variations. Address these by:

  • Standardized assays : Use isogenic cell lines (e.g., HEK293T) and consistent ATP concentrations in enzyme inhibition studies to reduce variability .
  • Enantiomeric separation : Chiral HPLC or enzymatic resolution to test individual enantiomers, as the hydroxyethyl group may exhibit stereospecific binding .
  • Computational docking : Compare binding affinities of this compound vs. analogs (e.g., N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide) using molecular dynamics simulations .

Q. How does the 5-methylfuran moiety influence the compound’s pharmacokinetic profile?

  • Methodological Answer : The furan ring modulates lipophilicity (logP ≈ 2.1) and metabolic stability:

  • Metabolism studies : Incubate with liver microsomes to identify cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the methylfuran group. Use LC-MS to detect metabolites like hydroxylated furan derivatives .
  • Permeability assays : Caco-2 cell monolayers assess intestinal absorption, where the hydroxyethyl group enhances solubility but the methylfuran may reduce passive diffusion .

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer :

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the sulfonamide scaffold to crosslink with target proteins, followed by pull-down assays and proteomic analysis .
  • Thermal shift assays : Monitor protein melting shifts (ΔTm) when the compound binds to purified enzymes (e.g., tankyrase), using differential scanning fluorimetry .

Data Analysis & Optimization

Q. How should researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to optimize variables like temperature (20–50°C), stoichiometry (1:1.2 sulfonyl chloride:amine), and catalyst loading (e.g., 5 mol% DMAP) .
  • In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time, reducing batch failures .

Q. What statistical approaches reconcile conflicting IC50 values across studies?

  • Methodological Answer : Apply meta-analysis tools:

  • Hierarchical Bayesian modeling : Account for inter-lab variability in reported IC50 values for enzyme inhibition .
  • Bland-Altman plots : Quantify agreement between assays (e.g., fluorescence vs. radiometric kinase assays) .

Specialized Applications

Q. Can this compound serve as a precursor for PET radiotracers?

  • Methodological Answer : Yes, via isotopic labeling:

  • 11C-methylation : Introduce 11C at the 3-methyl position of the benzenesulfonamide using [11C]CH3I and a phase-transfer catalyst .
  • Biodistribution studies : Image uptake in murine models using microPET, focusing on organs with high sulfonamide-metabolizing enzymes (e.g., liver, kidneys) .

Q. How do electronic effects of substituents impact sulfonamide reactivity?

  • Methodological Answer :

  • Hammett analysis : Correlate σ values of substituents (e.g., electron-withdrawing -CF3 vs. electron-donating -OCH3) with reaction rates in nucleophilic substitutions .
  • DFT calculations : Map frontier molecular orbitals to predict sites of electrophilic attack (e.g., sulfur in sulfonamide) .

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